A Technical Guide to the Spectroscopic Characterization of 4-Methyl-4'-pyrrolidinomethyl benzophenone
A Technical Guide to the Spectroscopic Characterization of 4-Methyl-4'-pyrrolidinomethyl benzophenone
Introduction
4-Methyl-4'-pyrrolidinomethyl benzophenone is a derivative of the benzophenone scaffold, a class of compounds with significant interest in medicinal chemistry and materials science. The structural elucidation of such novel molecules is fundamental to understanding their chemical properties and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous determination of molecular structure. This guide provides an in-depth analysis of the expected spectroscopic data for 4-Methyl-4'-pyrrolidinomethyl benzophenone, offering a predictive framework for researchers and drug development professionals. While experimental data for this specific molecule is not publicly available, this document leverages established spectroscopic principles and data from closely related analogs to provide a robust, predictive characterization.
Molecular Structure and Key Features
The structure of 4-Methyl-4'-pyrrolidinomethyl benzophenone incorporates several key functional groups that will give rise to characteristic spectroscopic signals:
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Benzophenone Core: A central carbonyl group bridging two phenyl rings.
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4-Methylphenyl Group: A tolyl moiety introducing a methyl group.
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4'-(Pyrrolidinomethyl)phenyl Group: A benzyl-substituted pyrrolidine ring.
These features will be systematically explored through the lens of NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 4-Methyl-4'-pyrrolidinomethyl benzophenone is predicted to exhibit distinct signals corresponding to each unique proton environment. The expected chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| H-2', H-6' | 7.75 | d | 2H | Protons ortho to the carbonyl on the tolyl ring, deshielded by the carbonyl's anisotropy. |
| H-2, H-6 | 7.72 | d | 2H | Protons ortho to the carbonyl on the pyrrolidinomethyl-substituted ring. |
| H-3, H-5 | 7.45 | d | 2H | Protons meta to the carbonyl on the pyrrolidinomethyl-substituted ring. |
| H-3', H-5' | 7.28 | d | 2H | Protons meta to the carbonyl on the tolyl ring. |
| Ar-CH ₂-N | 3.65 | s | 2H | Benzylic protons, singlet due to no adjacent protons. |
| -N-CH ₂- (pyrrolidine) | 2.55 | t | 4H | Methylene protons of the pyrrolidine ring adjacent to the nitrogen. |
| -CH₂-CH ₂- (pyrrolidine) | 1.80 | p | 4H | Methylene protons of the pyrrolidine ring beta to the nitrogen. |
| Ar-CH ₃ | 2.45 | s | 3H | Methyl protons on the tolyl ring, singlet. |
Causality in ¹H NMR Predictions:
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The aromatic protons ortho to the carbonyl group (H-2', H-6' and H-2, H-6) are expected to be the most downfield due to the combined electron-withdrawing and anisotropic effects of the ketone.
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The benzylic protons (Ar-CH₂-N) are shifted downfield due to the adjacent nitrogen and aromatic ring.
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The pyrrolidine protons exhibit characteristic triplet and pentet (or multiplet) patterns due to coupling with adjacent methylene groups.
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The methyl group on the tolyl ring will appear as a sharp singlet around 2.45 ppm, a typical region for benzylic methyl protons.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Assignment | Predicted δ (ppm) | Notes |
| C=O | 196.5 | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| C-1' | 143.5 | Quaternary carbon of the tolyl ring attached to the methyl group. |
| C-4' | 138.0 | Quaternary carbon of the tolyl ring attached to the carbonyl. |
| C-1 | 137.5 | Quaternary carbon of the pyrrolidinomethyl-substituted ring attached to the carbonyl. |
| C-4 | 135.0 | Quaternary carbon of the pyrrolidinomethyl-substituted ring attached to the benzylic carbon. |
| C-2', C-6' | 132.5 | Aromatic carbons ortho to the carbonyl on the tolyl ring. |
| C-2, C-6 | 130.0 | Aromatic carbons ortho to the carbonyl on the pyrrolidinomethyl-substituted ring. |
| C-3, C-5 | 129.5 | Aromatic carbons meta to the carbonyl on the pyrrolidinomethyl-substituted ring. |
| C-3', C-5' | 128.5 | Aromatic carbons meta to the carbonyl on the tolyl ring. |
| Ar-C H₂-N | 63.0 | Benzylic carbon. |
| -N-C H₂- (pyrrolidine) | 54.0 | Pyrrolidine carbons adjacent to the nitrogen. |
| -CH₂-C H₂- (pyrrolidine) | 23.5 | Pyrrolidine carbons beta to the nitrogen. |
| Ar-C H₃ | 21.5 | Methyl carbon. |
Expertise in ¹³C NMR Interpretation:
The prediction of these chemical shifts is based on the additive effects of substituents on the aromatic rings and the known chemical shifts of similar benzophenone and N-benzylpyrrolidine structures. The carbonyl carbon is characteristically found in the 190-200 ppm region. Quaternary carbons in the aromatic region are typically weaker in intensity.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of 4-Methyl-4'-pyrrolidinomethyl benzophenone is expected to be dominated by a strong absorption from the carbonyl group.
Predicted IR Data (KBr Pellet):
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | C-H stretching (aromatic) |
| 2970-2800 | Medium | C-H stretching (aliphatic - CH₂, CH₃) |
| ~1660 | Strong | C=O stretching (diaryl ketone) |
| 1600, 1480 | Medium-Strong | C=C stretching (aromatic) |
| 1350-1000 | Medium | C-N stretching |
Trustworthiness of IR Predictions:
The most characteristic and reliable peak in the IR spectrum will be the strong C=O stretch. For diaryl ketones, this peak typically appears around 1660 cm⁻¹[1]. The exact position can be influenced by the electronic nature of the substituents on the aromatic rings. The presence of both aromatic and aliphatic C-H stretches will also be evident.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
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Molecular Ion (M⁺): m/z = 293.18
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Key Fragmentation Pathways:
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Alpha-cleavage: The most prominent fragmentation for pyrrolidinomethyl derivatives is the cleavage of the benzylic C-C bond, leading to the formation of a stable pyrrolidinomethyl cation.
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m/z = 98: [C₆H₁₂N]⁺ (pyrrolidinomethyl cation) - This is expected to be the base peak.
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Cleavage at the carbonyl group: Fragmentation on either side of the carbonyl group can lead to characteristic acylium ions.
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m/z = 119: [CH₃C₆H₄CO]⁺ (toluoyl cation)
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m/z = 105: [C₆H₅CO]⁺ (benzoyl cation, from further fragmentation)
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m/z = 91: [C₇H₇]⁺ (tropylium ion, from rearrangement of the tolyl group)
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Authoritative Grounding in MS Fragmentation:
The fragmentation patterns of benzophenones and N-benzyl amines are well-established. The alpha-cleavage leading to a stable iminium ion is a characteristic and dominant fragmentation pathway for compounds containing a pyrrolidinomethyl group[2].
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.
NMR Data Acquisition
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Sample Preparation:
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Weigh approximately 5-10 mg of 4-Methyl-4'-pyrrolidinomethyl benzophenone.
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Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a 5 mm NMR tube.
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Instrument Setup (500 MHz Spectrometer):
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Insert the sample into the spectrometer.
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Lock onto the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity.
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Tune and match the probe for both ¹H and ¹³C frequencies.
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¹H NMR Acquisition:
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Acquire a single-pulse ¹H NMR spectrum.
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Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 16 scans.
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Process the data with Fourier transformation, phase correction, and baseline correction.
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Integrate the signals and reference the TMS peak to 0.00 ppm.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 1024 scans.
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Process the data similarly to the ¹H spectrum.
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Reference the central peak of the CDCl₃ triplet to 77.16 ppm.
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IR Data Acquisition (FT-IR)
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Sample Preparation (KBr Pellet):
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Grind a small amount (~1-2 mg) of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Transfer the powder to a pellet press and apply pressure to form a transparent pellet.
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Data Acquisition:
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Place the KBr pellet in the sample holder of the FT-IR spectrometer.
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Acquire a background spectrum of the empty sample compartment.
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Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Mass Spectrometry Data Acquisition (GC-MS with EI)
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Sample Preparation:
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Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
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Gas Chromatography (GC) Method:
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Injector Temperature: 280 °C
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Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
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Mass Spectrometry (MS) Method:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 550.
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Source Temperature: 230 °C.
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Transfer Line Temperature: 280 °C.
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Visualization of Methodologies
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of a novel compound.
Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-Methyl-4'-pyrrolidinomethyl benzophenone. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The detailed experimental protocols serve as a self-validating framework for researchers to acquire and interpret data for this and similar novel compounds. This predictive analysis is a crucial first step in the structural elucidation process, enabling scientists to anticipate spectral features and design appropriate analytical strategies.
References
- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
- Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology.
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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mzCloud. (n.d.). 4'-Methyl-α-pyrrolidinohexanophenone. Retrieved from [Link]
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NIST. (n.d.). Methanone, (4-methylphenyl)phenyl-. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylbenzophenone. Retrieved from [Link]
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SWGDrug. (2013, April 19). 4-methyl-α-pyrrolidinopropiophenone. Retrieved from [Link]
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SWGDrug. (2013, December 20). 4-Methyl-α-pyrrolidinobutiophenone. Retrieved from [Link]
- Van De Steene, I., & Van De Wiele, T. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). Food Additives & Contaminants: Part A, 27(6), 841-848.
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Wikipedia. (n.d.). 4'-Methyl-α-pyrrolidinohexiophenone. Retrieved from [Link]
